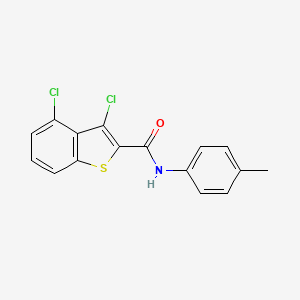

3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C16H11Cl2NOS |

|---|---|

Molekulargewicht |

336.2 g/mol |

IUPAC-Name |

3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C16H11Cl2NOS/c1-9-5-7-10(8-6-9)19-16(20)15-14(18)13-11(17)3-2-4-12(13)21-15/h2-8H,1H3,(H,19,20) |

InChI-Schlüssel |

YBDKUPLFKIDGON-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-chlorothiophene.

Introduction of Chlorine Atoms: Chlorination of the benzothiophene core at the 3 and 4 positions can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

Attachment of Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Substitution with 4-Methylphenyl Group: The final step involves the substitution of the amide nitrogen with a 4-methylphenyl group, which can be achieved using appropriate aryl halides and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom des Benzothiophenrings, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe angreifen und sie in ein Amin- oder Alkohol-Derivat umwandeln.

Substitution: Die Chloratome an den Positionen 3 und 4 können unter geeigneten Bedingungen mit verschiedenen Nukleophilen, wie z. B. Aminen, Thiolen oder Alkoxiden, substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig eingesetzt.

Substitution: Nukleophile Substitutionsreaktionen können unter Verwendung von Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln durchgeführt werden.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine oder Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3,4-Dichlor-N-(4-Methylphenyl)-1-benzothiophen-2-carboxamid umfasst die Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation ihrer Aktivität führen. Die Wirkungen der Verbindung können auf ihre Fähigkeit zurückgeführt werden, stabile Komplexe mit diesen Zielstrukturen zu bilden, wodurch ihre Konformation und Funktion verändert wird. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be attributed to its ability to form stable complexes with these targets, altering their conformation and function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 3,4-Dichloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide (CAS 332382-05-5)

- Molecular Formula: C₁₅H₇Cl₄NOS

- Molecular Weight : 391.10 g/mol

- Key Differences: The amide nitrogen is substituted with a 3,4-dichlorophenyl group instead of 4-methylphenyl. Higher molecular weight (391 vs. 324 g/mol) may influence pharmacokinetics, such as absorption and distribution .

SAG Analog (cis-Isomer): 3,4-Dichloro-N-[cis-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide

- Molecular Formula : C₂₇H₂₅Cl₂N₃OS

- Molecular Weight : ~518.5 g/mol

- Key Differences: Bulky substituents: A cis-cyclohexylmethylamino group and a pyridinylbenzyl group introduce stereochemical complexity and hydrogen-bonding capacity. Likely targets Hedgehog signaling pathways due to structural similarity to known SAG modulators. Increased molecular weight and polarity may affect blood-brain barrier penetration compared to the target compound .

Anti-inflammatory Pyridazinone Derivative: 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : 196.23 g/mol

- Key Differences: Distinct heterocyclic core (pyridazinone vs. benzothiophene) but shared 4-methylphenyl substituent. Demonstrated anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation). Lower molecular weight and simpler structure may favor synthetic accessibility .

Comparative Analysis Table

Key Research Findings and Implications

Substituent Effects :

- Halogenation vs. Alkylation : The dichlorophenyl substituent in CAS 332382-05-5 increases lipophilicity but may reduce metabolic stability compared to the target compound’s 4-methylphenyl group.

- Bulkier Groups : The SAG analog’s bulky substituents enhance target specificity but limit bioavailability due to high molecular weight (>500 g/mol) .

Biological Activity: While the pyridazinone derivative shows anti-inflammatory activity, benzothiophene carboxamides (e.g., SAG analogs) are more likely to modulate signaling pathways. The target compound’s activity remains speculative but warrants investigation in these contexts .

Synthesis and Characterization :

- Crystallographic tools like SHELXL and ORTEP-3 (used in analogous studies) could elucidate the target compound’s conformation and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling of benzothiophene-2-carboxylic acid derivatives with substituted anilines. Key steps include chlorination at the 3,4-positions of the benzothiophene core, followed by amide bond formation with 4-methylaniline. Reagents like thionyl chloride (for carboxyl activation) and coupling agents (e.g., EDC/HOBt) are critical . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) significantly impact yield. Purification via column chromatography using hexane/ethyl acetate gradients is recommended to isolate the product from byproducts like unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns, particularly distinguishing between 3,4-dichloro and 4-methylphenyl groups. X-ray crystallography provides definitive proof of molecular geometry, including dihedral angles between the benzothiophene and phenyl rings, which influence electronic properties . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the compound interact with biological targets such as kinases or receptors, and what experimental assays validate these interactions?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) suggest potential binding to kinase domains like MAPK1, supported by structural analogs showing inhibition of cell proliferation pathways . Validate via in vitro kinase assays using recombinant proteins, measuring IC₅₀ values. Cellular assays (e.g., Western blot for phosphorylated ERK) confirm pathway modulation. Surface Plasmon Resonance (SPR) or ITC can quantify binding affinity (KD) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions (e.g., serum concentration), or compound purity. Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) and validate purity via HPLC (>95%). Cross-test in multiple cell models (e.g., cancer vs. normal cells) and employ dose-response curves with triplicate replicates to ensure reproducibility .

Q. What experimental design strategies optimize reaction conditions for scaling synthesis while minimizing impurities?

- Methodological Answer : Employ Design of Experiments (DoE) approaches, such as factorial design, to assess variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (60–100°C), solvent polarity (DMF vs. DMSO), and stoichiometry. Response Surface Methodology (RSM) then optimizes yield and purity . Real-time monitoring via FTIR or PAT (Process Analytical Technology) ensures consistency during scale-up .

Q. What computational tools predict the compound’s reactivity in novel chemical transformations (e.g., C–H activation)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for reactions like electrophilic substitution or cross-coupling. Machine learning platforms (e.g., ICReDD’s reaction path search) integrate quantum chemical data with experimental parameters to predict viable reaction pathways. Validate predictions with small-scale exploratory reactions under inert atmospheres .

Future Research Directions

Q. How can researchers leverage structural analogs to enhance target selectivity and reduce off-target effects?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with fluorophenyl or methoxyphenyl) and compare SAR using 3D-QSAR models. Assay against panels of related targets (e.g., kinase family members) to identify selectivity drivers. Co-crystallization with target proteins (e.g., MAPK1) reveals critical binding interactions .

Q. What advanced formulations improve the compound’s bioavailability for in vivo studies?

- Methodological Answer : Nanoformulation (e.g., liposomes or PLGA nanoparticles) enhances solubility and pharmacokinetics. Characterize encapsulation efficiency via UV-Vis spectroscopy and monitor release kinetics in simulated physiological buffers. In vivo PK/PD studies in rodent models assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.